2-phenyl-2-(1H-pyrrol-1-yl)-N-[5-(trifluoromethyl)-2-pyridinyl]acetamide
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Overview
Description
(2R)-2-PHENYL-2-(1H-PYRROL-1-YL)-N-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-PHENYL-2-(1H-PYRROL-1-YL)-N-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrole and pyridine derivatives, followed by their coupling through amide bond formation. Common reagents used in these reactions include coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N’-Dicyclohexylcarbodiimide), along with catalysts such as DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-PHENYL-2-(1H-PYRROL-1-YL)-N-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2R)-2-PHENYL-2-(1H-PYRROL-1-YL)-N-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2R)-2-PHENYL-2-(1H-PYRROL-1-YL)-N-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-Phenyl-2-(1H-pyrrol-1-yl)acetamide
- N-(5-Trifluoromethylpyridin-2-yl)acetamide
- 2-Phenyl-2-(1H-pyrrol-1-yl)-N-(pyridin-2-yl)acetamide
Uniqueness
(2R)-2-PHENYL-2-(1H-PYRROL-1-YL)-N-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ACETAMIDE is unique due to the presence of both pyrrole and pyridine rings, along with a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H14F3N3O |
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Molecular Weight |
345.3 g/mol |
IUPAC Name |
(2R)-2-phenyl-2-pyrrol-1-yl-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C18H14F3N3O/c19-18(20,21)14-8-9-15(22-12-14)23-17(25)16(24-10-4-5-11-24)13-6-2-1-3-7-13/h1-12,16H,(H,22,23,25)/t16-/m1/s1 |
InChI Key |
PFQGZAPPMOAAJE-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)NC2=NC=C(C=C2)C(F)(F)F)N3C=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=NC=C(C=C2)C(F)(F)F)N3C=CC=C3 |
Origin of Product |
United States |
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